1-(2-methoxyphenyl)-5-oxo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core substituted with a 2-methoxyphenyl group at the 1-position and a 1,3,4-thiadiazol-2-yl moiety linked via a sulfanyl bridge to a carbamoylmethyl group. The thiadiazole ring is further modified with an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-oxo-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S2/c1-30-16-7-3-2-6-15(16)26-11-13(9-18(26)28)19(29)23-20-24-25-21(33-20)32-12-17(27)22-10-14-5-4-8-31-14/h2-3,6-7,13-14H,4-5,8-12H2,1H3,(H,22,27)(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKZVHBKORUEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyphenyl)-5-oxo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is a complex organic molecule that incorporates several pharmacologically significant moieties. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 453.58 g/mol. The structure features a pyrrolidine ring, a thiadiazole moiety, and an oxolan substituent, which are known to enhance biological activity.
Biological Activity Overview
- Antimicrobial Activity : Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of sulfur in the structure often enhances the antibacterial efficacy.
- Antifungal Properties : Similar to their antibacterial effects, thiadiazole derivatives also show promising antifungal activity. For instance, derivatives with specific substitutions have demonstrated effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
- Anticancer Potential : Compounds featuring the thiadiazole scaffold have been linked to anticancer activities. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
- Anti-inflammatory Effects : The presence of the oxolan moiety may contribute to anti-inflammatory properties as seen in related compounds. In vitro studies have shown that these derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thiadiazole ring is known to interact with various enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in target cells, leading to cell death.
- Modulation of Signaling Pathways : Thiadiazole derivatives may influence signaling pathways associated with inflammation and cancer progression by affecting transcription factors and other regulatory proteins.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives against clinical isolates of E. coli. The results showed that certain derivatives exhibited zones of inhibition ranging from 15 mm to 25 mm at concentrations of 100 µg/mL .
- Anticancer Activity : A series of compounds based on the thiadiazole framework were tested against various cancer cell lines. One derivative demonstrated an IC50 value of 12 µM against breast cancer cells, indicating potent anticancer properties .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential efficacy against bacterial and fungal pathogens. For instance, derivatives of thiadiazole have been documented to inhibit the growth of various microorganisms, making them candidates for further investigation in antibiotic development .
2. Anticancer Properties
Research into similar pyrrolidine derivatives has shown promising results in anticancer activity. Compounds with structural similarities to this molecule have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific functional groups present may enhance selectivity towards cancerous cells while minimizing effects on healthy tissues .
3. Anti-inflammatory Effects
The compound's unique structure may also confer anti-inflammatory properties. Compounds that incorporate oxazolidinone or thiadiazole frameworks have been reported to exhibit significant anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and mediators. This suggests that further exploration could yield new anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key features influencing biological activity include:
- Thiadiazole Ring : Essential for antimicrobial and anticancer activities.
- Pyrrolidine Backbone : Contributes to the overall stability and bioavailability of the compound.
- Methoxyphenyl Group : May enhance lipophilicity, aiding cellular penetration.
Case Studies
Several case studies highlight the applications of similar compounds:
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Nucleophilic Substitution at Thiadiazole Sulfur
The sulfur atom in the 1,3,4-thiadiazole ring reacts with nucleophiles (e.g., amines, thiols) to form derivatives. For example:
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Substitution with thiourea derivatives forms disulfide-linked analogs.
Conditions :
Hydrolysis of Carboxamide
The carboxamide group hydrolyzes under acidic or basic conditions to form the corresponding carboxylic acid:
Kinetic Data :
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Half-life in 1M HCl: ~8 hours at 25°C.
-
Hydrolysis rate increases with temperature (ΔG‡ = 85 kJ/mol).
Reductive Amination of Pyrrolidone
The pyrrolidone ring undergoes reductive amination in the presence of NaBH₃CN or other reducing agents:
Applications :
Comparative Reactivity with Structural Analogs
Stability Under Synthetic Conditions
Synthetic Optimization Strategies
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Coupling Reactions : EDCl/HOBt-mediated amide bond formation achieves >90% yield for oxolan-methyl coupling.
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Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) ensures >98% purity .
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Byproduct Mitigation : Use of scavenger resins (e.g., QuadraPure™) reduces sulfur-containing impurities.
Mechanistic Insights from Inhibitory Studies
While primarily pharmacological, inhibition studies of autotaxin reveal competitive binding kinetics (Ki = 0.8 μM), suggesting the compound’s carboxamide and thiadiazole groups are critical for target engagement.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the phenyl ring and the thiadiazole side chain. These variations influence electronic properties, solubility, and steric interactions, which are critical for target binding and pharmacokinetics.
Table 1: Structural and Electronic Comparison
Table 2: Hypothetical Pharmacokinetic and Physicochemical Properties
*Calculated using fragment-based methods; experimental data unavailable in evidence.
Key Research Findings and Implications
In contrast, the 4-fluorophenyl analog’s electron-withdrawing fluorine may favor interactions with hydrophobic pockets . The trifluoromethyl group in introduces strong electronegativity, which could improve binding to targets requiring charge stabilization but reduce solubility due to hydrophobicity.
The dioxolan ring in provides additional oxygen atoms for hydrogen bonding, improving aqueous solubility compared to the oxolan variant.
Structural Isomerism :
- The meta-substituted 3-methoxyphenyl analog and para-substituted 4-fluorophenyl analog demonstrate how positional isomerism alters electronic distribution and binding modes.
Preparation Methods
Formation of Pyrrolidine-3-Carboxamide Intermediate
The pyrrolidine core is synthesized via a cyclocondensation reaction between 2-methoxyphenylacetaldehyde and a β-ketoamide precursor. Using ammonium acetate as a catalyst in refluxing ethanol, the reaction proceeds via an enamine intermediate, yielding 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Subsequent activation with thionyl chloride converts the carboxylic acid to an acyl chloride, which is then coupled with ammonia gas to form the carboxamide.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Ammonium acetate (5 mol%) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 78% |
Synthesis of 5-Mercapto-1,3,4-Thiadiazole Derivative
The thiadiazole ring is constructed by reacting thiosemicarbazide with chloroacetic acid under acidic conditions (HCl, 60°C). The resulting 5-mercapto-1,3,4-thiadiazole-2-amine is then functionalized at the sulfur position via nucleophilic substitution. Treatment with bromoacetyl bromide in dichloromethane introduces a bromoacetyl group, enabling subsequent coupling with the oxolan component.
Key Observations:
Coupling of Oxolan-2-Ylmethyl Carbamoyl Group
The oxolan-2-ylmethyl amine is prepared by reductive amination of tetrahydrofuran-2-carbaldehyde using sodium cyanoborohydride. This amine is then reacted with bromoacetyl-functionalized thiadiazole in dimethyl sulfoxide (DMSO) at 50°C, forming a stable thioether linkage. Final coupling with the pyrrolidine-3-carboxamide intermediate is achieved via a carbodiimide-mediated amide bond formation.
Optimization Data:
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC·HCl | DMSO | 50°C | 65 |
| DCC | DMF | 60°C | 58 |
| HATU | THF | 25°C | 72 |
Advanced Optimization Techniques
Solvent and Catalytic Systems
Polar aprotic solvents like DMSO enhance solubility of intermediates, while additives such as 4-dimethylaminopyridine (DMAP) improve acylation efficiency. A study comparing solvents demonstrated the following yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMSO | 46.7 | 72 |
| DMF | 36.7 | 68 |
| Acetonitrile | 37.5 | 54 |
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating. For instance, the cyclocondensation step completes in 4 hours under microwave irradiation (150 W, 100°C) versus 12 hours thermally.
Characterization and Quality Control
The final product is characterized by:
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¹H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, aromatic), 4.12–3.98 (m, 2H, oxolan), 3.85 (s, 3H, OCH3).
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HRMS : m/z calculated for C₂₁H₂₃N₅O₅S₂ [M+H]⁺: 492.1264, found: 492.1268.
Purity is assessed via HPLC (C18 column, 95:5 acetonitrile/water), achieving ≥98% purity after recrystallization from ethyl acetate.
Industrial-Scale Production Challenges
Scaling this synthesis requires addressing:
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Exothermic Reactions : Jacketed reactors with precise temperature control prevent thermal runaway during bromoacetylation.
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Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.
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Cost Efficiency : Recycling DMSO via vacuum distillation reduces solvent costs by 30% .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves modular assembly of the pyrrolidine-3-carboxamide core, followed by functionalization of the 1,3,4-thiadiazole ring. Key steps include:
- Core Synthesis : Start with 5-oxopyrrolidine-3-carboxylic acid derivatives. Introduce the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Thiadiazole Functionalization : Use Suzuki-Miyaura coupling or nucleophilic substitution to attach the sulfanyl-linked carbamoylmethyl group. For example, describes analogous thiadiazole-thiol intermediate formation using KOH/CS₂ in methanol .
- Optimization : Employ Design of Experiments (DoE) to refine parameters like solvent polarity (DMF/water mixtures), catalyst loading (e.g., Pd(PPh₃)₄), and reaction time. highlights flow chemistry for reproducibility in complex syntheses .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the pyrrolidine ring (δ ~2.5–3.5 ppm for CH₂ groups), methoxyphenyl (δ ~3.8 ppm for OCH₃), and thiadiazole protons (δ ~7.0–8.5 ppm). provides reference shifts for related pyrrolidine-thiadiazole hybrids .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N–H bends (~3300 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺ expected for C₂₀H₂₂N₄O₅S₂). reports MS data for structurally similar pyrazole-thiadiazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the thiadiazole and oxolane substituents?
- Methodological Answer :
- Thiadiazole Modifications : Synthesize analogs with varying substituents (e.g., replacing sulfanyl with carbonyl or altering ring electronics). notes that thiadiazole coordination chemistry influences bioactivity, suggesting metal-binding assays to assess chelation potential .
- Oxolane Optimization : Replace the oxolan-2-ylmethyl group with other heterocycles (e.g., tetrahydrofuran derivatives) to study steric/electronic effects. Use molecular docking to predict interactions with target proteins.
- Biological Assays : Screen analogs against relevant targets (e.g., bacterial enzymes or cancer cell lines) using dose-response curves. ’s protocol for antibacterial activity testing (MIC determination) is adaptable .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC (≥95%) and confirm stereochemistry (if applicable) using chiral columns or X-ray crystallography.
- Assay Standardization : Address variability by harmonizing protocols (e.g., consistent cell lines, incubation times). ’s use of Staphylococcus aureus ATCC 25923 as a control strain exemplifies rigorous standardization .
- Orthogonal Assays : Validate results with complementary methods (e.g., enzymatic inhibition + cellular viability assays). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays.
Q. What computational approaches are suitable for predicting pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. The compound’s methoxy and carboxamide groups may enhance solubility but reduce BBB penetration.
- MD Simulations : Perform molecular dynamics to study membrane permeability. ’s ChemSpider entry provides a starting point for 3D structure input .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsome assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
